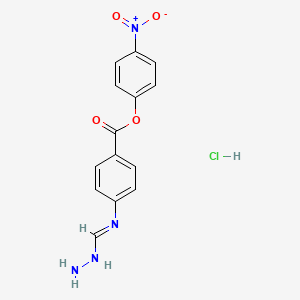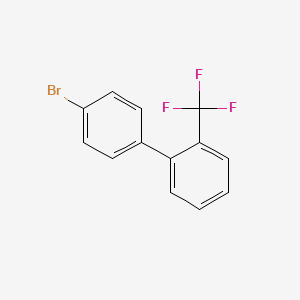
5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with ethanethiol in the presence of a base.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced under catalytic hydrogenation conditions to form dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Strong bases like sodium hydride, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance
作用机制
The mechanism of action of 5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the quinazolinone core can interact with active sites of enzymes or binding sites of receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .
相似化合物的比较
Similar Compounds
5-(Methylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Ethylsulfanyl)-6-(trifluoromethyl)-3,4-dihydroquinazolin-4-one: Similar structure but with the trifluoromethyl group at the 6-position instead of the 7-position.
Uniqueness
5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to the specific positioning of the ethylsulfanyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups in the quinazolinone scaffold provides a distinct set of properties that can be leveraged for various applications .
属性
分子式 |
C11H9F3N2OS |
|---|---|
分子量 |
274.26 g/mol |
IUPAC 名称 |
5-ethylsulfanyl-7-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H9F3N2OS/c1-2-18-8-4-6(11(12,13)14)3-7-9(8)10(17)16-5-15-7/h3-5H,2H2,1H3,(H,15,16,17) |
InChI 键 |
BUZGKYNKIKDNHD-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC(=CC2=C1C(=O)NC=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-3-(2-hydroxyphenyl)-4-(3-methoxy-4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14102766.png)
![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14102767.png)
![1-(3-Chlorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102775.png)
![2-{4-[7-Chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14102783.png)
![methyl 2-[11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14102793.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B14102818.png)
![7-Bromo-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102825.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14102839.png)
![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102847.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14102853.png)

